molecular formula C11H17NO4 B3175394 (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 956769-68-9

(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No. B3175394
CAS RN: 956769-68-9
M. Wt: 227.26 g/mol
InChI Key: ALUFNEQAPCLIBB-HQJQHLMTSA-N
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Description

(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, also known as Boc-3-amino-2-azabicyclo[3.1.0]hexane-2-carboxylic acid, is a bicyclic β-lactam amino acid that has attracted the attention of researchers due to its unique structural and biological properties. This compound has been synthesized using various methods and has shown potential applications in scientific research.

Scientific Research Applications

Synthesis and Stereochemistry

One of the primary areas of research involving this compound is its synthesis and the exploration of its stereochemical properties. For example, Wang Gan et al. (2013) described a scalable, stereoselective synthesis of a structurally related compound, emphasizing the control of stereoselectivity in cyclopropanation steps (Wang Gan et al., 2013). Similarly, Bettina Bakonyi et al. (2013) developed a method for synthesizing all four stereoisomers of a closely related compound, highlighting the importance of stereochemistry in the synthesis of unnatural amino acids (Bettina Bakonyi et al., 2013).

Precursors to Conformationally Constrained β-Amino Acids

Research by G. Krow et al. (2016) discussed the regioselective introduction and transformation of substituents at the C1 carbon of a related azabicyclo compound. These compounds serve as precursors to conformationally constrained β-amino acids, which are significant for forming oligomers with defined secondary structures (G. Krow et al., 2016).

Applications in Peptidomimetics

The compound and its derivatives have been explored for their potential in peptidomimetic applications. For instance, J. Carreras et al. (2010) investigated the use of a novel azabicyclic amino acid in enantiopure forms, employing ring-opening metathesis as a method for accessing a new family of enantiopure proline analogues, which are valuable in the synthesis of peptidomimetics (J. Carreras et al., 2010).

Contribution to Foldamer Research

G. Krow et al. (2010) also investigated oligomers of a methano-bridged pyrrolidine β-carboxylic acid, suggesting an ordered secondary structure even without internal hydrogen bonding. This research contributes to the development of foldamers, oligomers that adopt well-defined three-dimensional shapes (G. Krow et al., 2010).

Structural and Conformational Studies

The compound's structure and conformation have been subjects of interest as well. For instance, the synthesis of a glutamic acid analogue by B. P. Hart et al. (1999) involved converting a hemiaminal intermediate into a trisubstituted pyrrolidine, a process that underscores the compound's versatility in synthesizing complex molecular structures (B. P. Hart et al., 1999).

properties

IUPAC Name

(1S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUFNEQAPCLIBB-HQJQHLMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@]1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

CAS RN

1807940-61-9
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 6
(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

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